molecular formula C18H19Cl3N2O2S B2790274 1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine CAS No. 2059737-87-8

1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine

Cat. No. B2790274
CAS RN: 2059737-87-8
M. Wt: 433.77
InChI Key: ALUNPAKIKIVRFQ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine, also known as TCS-401, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation. It has also been shown to inhibit the activity of the enzyme xanthine oxidase, which plays a key role in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to protect against oxidative stress by reducing the production of ROS.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also some limitations to its use. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine. One area of research could be to further elucidate its mechanism of action, which could help to identify new therapeutic targets. Another area of research could be to explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Finally, research could be conducted to develop new derivatives of this compound that have improved solubility and bioavailability.

Synthesis Methods

1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can be synthesized using a simple and efficient method. The first step involves the reaction of 2,6-dimethylphenylamine with 2,3,4-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate 2,6-dimethylphenyl(2,3,4-trichlorobenzenesulfonyl)amine, which is then reacted with piperazine in the presence of a base such as potassium carbonate to yield the final product, this compound.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2,3,4-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O2S/c1-12-4-3-5-13(2)18(12)22-8-10-23(11-9-22)26(24,25)15-7-6-14(19)16(20)17(15)21/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUNPAKIKIVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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